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molecular formula C6H8ClN3 B1641126 Picolinimidamide hydrochloride CAS No. 51285-26-8

Picolinimidamide hydrochloride

Cat. No. B1641126
M. Wt: 157.6 g/mol
InChI Key: GMHCEDDZKAYPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079930B2

Procedure details

Sodium methoxide (2.5 g, 44 mmol) was added to a solution of 2-cyanopyridine (100 g, 0.95 mol) in methanol (1.5 L) under nitrogen. The reaction mixture was stirred at room temperature for 24 hours. Then ammonium chloride (53.5 g, 1 mol) was added. The mixture was stirred at room temperature for 4 h and the solvent was removed in vacuo. The residue was washed with ipropanol/ethyl acetate=1/10 and dried in vacuo to provide the product, 1-1-g, (100 g, 66%).
Name
Sodium methoxide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)#[N:5].[Cl-:12].[NH4+:13]>CO>[ClH:12].[N:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:4]([NH2:13])=[NH:5] |f:0.1,3.4,6.7|

Inputs

Step One
Name
Sodium methoxide
Quantity
2.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
53.5 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
The residue was washed with ipropanol/ethyl acetate=1/10
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the product, 1-1-g, (100 g, 66%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
Cl.N1=C(C=CC=C1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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